![molecular formula C44H48Br2Cl2N2O4 B14172512 Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German] CAS No. 337-75-7](/img/structure/B14172512.png)
Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid is a complex organic compound that features a biphenyl core with various substituents, including methyl, benzoyloxy, and tropaniumbromid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Nitration: Introduction of nitro groups to the biphenyl core.
Reduction: Conversion of nitro groups to amines.
Bromination: Introduction of bromine atoms.
Friedel-Crafts Acylation: Addition of benzoyloxy groups.
Quaternization: Formation of the tropaniumbromid group.
Each step requires specific reagents and conditions, such as concentrated acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and Lewis acids for Friedel-Crafts reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for precise control of reaction conditions is essential to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids.
Reduction: Reduction of benzoyloxy groups to hydroxyl groups.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism by which Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler aromatic compound with two benzene rings.
Chlorobenzene: A benzene ring with a chlorine substituent.
Tropane Alkaloids: Compounds with a tropane ring structure, similar to the tropaniumbromid group.
Uniqueness
Biphenyl-(4,4’)-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
337-75-7 |
|---|---|
Formule moléculaire |
C44H48Br2Cl2N2O4 |
Poids moléculaire |
899.6 g/mol |
Nom IUPAC |
[8-[[4-[4-[[3-(4-chlorobenzoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]methyl]phenyl]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 4-chlorobenzoate;dibromide |
InChI |
InChI=1S/C44H48Cl2N2O4.2BrH/c1-47(37-19-20-38(47)24-41(23-37)51-43(49)33-11-15-35(45)16-12-33)27-29-3-7-31(8-4-29)32-9-5-30(6-10-32)28-48(2)39-21-22-40(48)26-42(25-39)52-44(50)34-13-17-36(46)18-14-34;;/h3-18,37-42H,19-28H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
WHDFKCBXUHPBTQ-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6(C7CCC6CC(C7)OC(=O)C8=CC=C(C=C8)Cl)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)
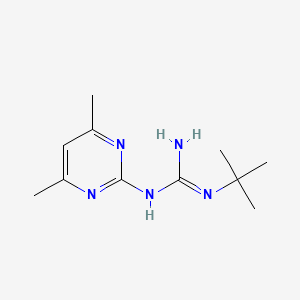
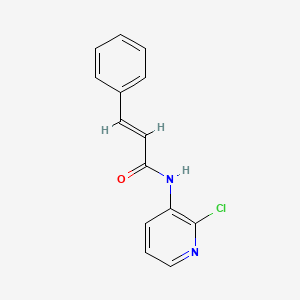
![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
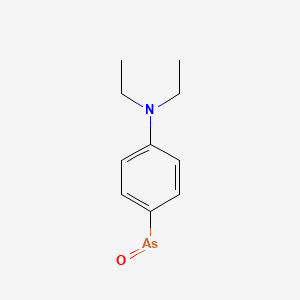

![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)
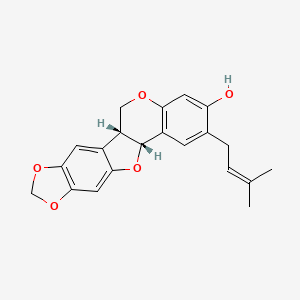
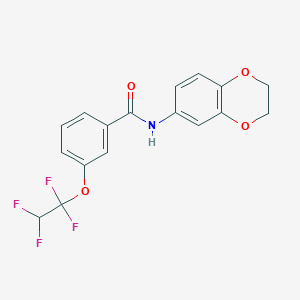
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
